4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one
Description
4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one is an organic compound with a complex structure that includes a morpholine ring, a benzoyl group, and a quinoxalinone core
Properties
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-14-23(18-4-2-1-3-17(18)21-19)20(25)16-7-5-15(6-8-16)13-22-9-11-26-12-10-22/h1-8H,9-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGRPASBRXXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-ylmethyl)benzoyl chloride with 1,3-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzoyl or morpholine rings.
Scientific Research Applications
4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to a reduction in pathological processes such as inflammation and tumor growth. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: This compound shares a similar morpholine and benzoyl structure but differs in its core structure, leading to different biological activities.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine ring, but with a piperidinone core, showing diverse biological activities.
Uniqueness
4-[4-(Morpholin-4-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one is unique due to its quinoxalinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
